N-(3-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide is an organic compound with the molecular formula C13H11ClFNO2S It is characterized by the presence of a sulfonamide group attached to a fluorobenzene ring and a chloromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide typically involves the reaction of 3-chloro-2-methylaniline with 2-fluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonamide group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidized or reduced forms of the compound.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.
Material Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The presence of the fluorobenzene ring enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 2-Chloro-N-(3-chloro-2-methylphenyl)nicotinamide
- 3-Chloro-N-(3-chloro-2-methylphenyl)-4-methoxybenzamide
Uniqueness
N-(3-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide is unique due to the combination of the sulfonamide group with the fluorobenzene ring, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and potential for diverse applications in medicinal and material sciences.
Properties
Molecular Formula |
C13H11ClFNO2S |
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Molecular Weight |
299.75 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-fluorobenzenesulfonamide |
InChI |
InChI=1S/C13H11ClFNO2S/c1-9-10(14)5-4-7-12(9)16-19(17,18)13-8-3-2-6-11(13)15/h2-8,16H,1H3 |
InChI Key |
DXQLNRSPIOFYNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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